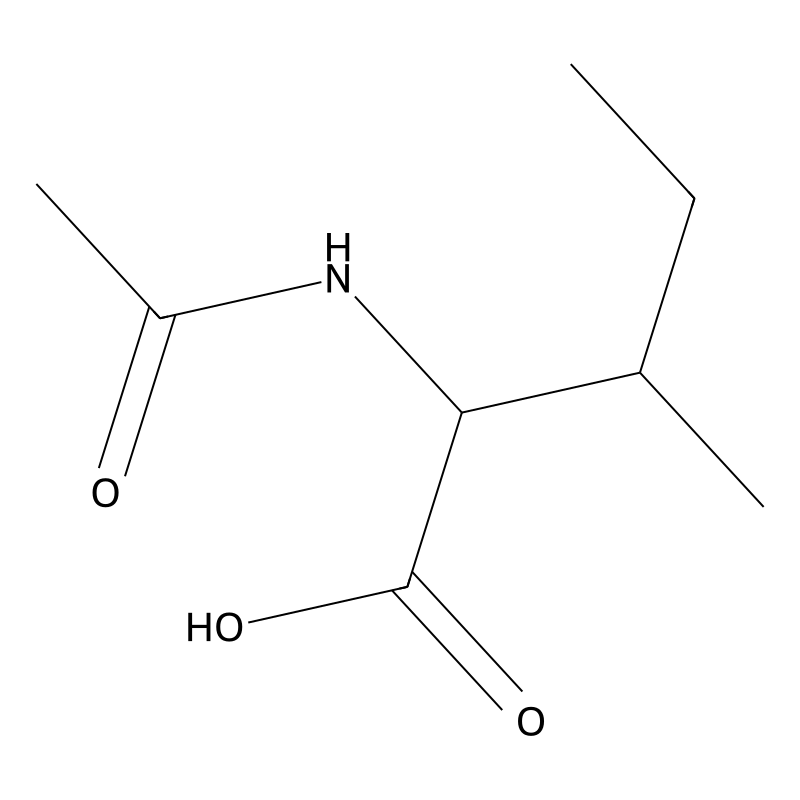

N-Acetylisoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Acetylisoleucine is a derivative of the amino acid isoleucine, classified as an N-acyl-alpha amino acid. Its chemical structure features an acetyl group attached to the nitrogen atom of the isoleucine molecule, making it a biologically available N-terminal capped form of L-isoleucine. The compound has the molecular formula and an average molecular weight of approximately 173.21 g/mol. N-Acetylisoleucine plays a significant role in various biological processes, particularly in protein modification and metabolism .

Biologically, N-acetylisoleucine is involved in the N-terminal acetylation of proteins, a common post-translational modification that enhances protein stability and function. This modification occurs in eukaryotes and is crucial for the proper functioning of many proteins. Approximately 85% of human proteins are known to be acetylated at their N-terminus, which plays a role in protein protection and stability . Moreover, N-acetylisoleucine may exhibit antioxidant properties similar to other N-acetylated compounds, contributing to cellular defense mechanisms against oxidative stress .

N-Acetylisoleucine can be synthesized through various methods:

- Direct Acetylation: The reaction of L-isoleucine with acetyl-CoA in the presence of specific enzymes such as leucine/isoleucine N-acetyltransferase facilitates the formation of N-acetylisoleucine.

- Chemical Synthesis: Laboratory synthesis can also be achieved through standard organic chemistry methods involving the acylation of isoleucine using acetic anhydride or acetyl chloride.

- Proteolytic Degradation: It can also be released from N-acetylated peptides during proteolytic degradation processes by specific hydrolases .

Studies on N-acetylisoleucine's interactions primarily focus on its role in protein structure and function. Its ability to modify proteins through acetylation impacts enzyme activity and substrate specificity. Research indicates that N-terminal acetylation influences the binding affinity of proteins to ligands and their stability under physiological conditions .

Furthermore, interaction studies with other metabolites suggest that N-acetylisoleucine may participate in metabolic pathways involving branched-chain amino acids, influencing energy metabolism and cellular signaling.

N-Acetylisoleucine shares similarities with other N-acylated amino acids. Here are a few notable examples:

Uniqueness of N-Acetylisoleucine

N-Acetylisoleucine's uniqueness lies in its specific role as a derivative of isoleucine, which is crucial for muscle metabolism and protein synthesis. Unlike other compounds listed, it specifically contributes to pathways related to branched-chain amino acids, making it particularly relevant for athletic performance and recovery.